5-Methyl-2-oxa-7-azaspiro[3.4]octane
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-methyl-2-oxa-7-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H13NO/c1-6-2-8-3-7(6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
WHLLAPISYZBZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC12COC2 |
Origin of Product |
United States |
Preparation Methods
Annulation Strategies
A detailed study by RSC Publishing describes three successful routes for synthesizing 2-azaspiro[3.4]octane derivatives, which are adaptable for 5-Methyl-2-oxa-7-azaspiro[3.4]octane. The approaches involve:
- Route 1: Annulation of the cyclopentane ring using cyclization reactions starting from functionalized amines and oxygen-containing precursors.
- Route 2 and 3: Annulation of the four-membered ring via intramolecular nucleophilic substitution or ring-closing reactions.
These routes utilize conventional reagents and conditions, such as base-mediated cyclizations, halogenation, and nucleophilic additions, to achieve the spirocyclic framework with high selectivity and yield.
Multi-Step Synthesis from Protected Azetidines
A related compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, has been synthesized via a three-step process that can inform the synthesis of this compound:
| Step | Reaction Description | Reagents/Conditions | Temperature | Solvent | Yield Notes |
|---|---|---|---|---|---|
| 1 | Reaction of 1-tert-butoxycarbonyl-3-oxazolidine-azetidine with allyl bromide or allyl Grignard reagent to form 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester | Zinc powder or allyl Grignard reagent | 10-20 °C | Tetrahydrofuran/water | High yield, easy operation |
| 2 | Bromination of 3-allyl-3-hydroxyazetidine ester with liquid bromine to form dibromopropyl intermediate | Liquid bromine | -30 to -10 °C | Dichloromethane | Controlled halogenation |
| 3 | Cyclization via base-promoted intramolecular substitution using potassium carbonate to yield tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Potassium carbonate | 82 °C overnight | Acetonitrile | Efficient ring closure |
This methodology highlights the use of protected azetidine derivatives and stepwise functionalization to achieve the spirocyclic structure.
Synthesis of tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves cyclization and introduction of hydroxymethyl groups via nucleophilic substitution. This method is significant for producing functionalized analogs of this compound, which are valuable in pharmaceutical research.
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Annulation of cyclopentane ring | Functionalized amines and oxygen precursors | Cyclization via nucleophilic substitution | Readily available materials, minimal purification | May require multiple steps |
| Annulation of four-membered ring | Similar to above | Ring-closing reactions under base catalysis | Efficient ring formation, good yields | Sensitive to reaction conditions |
| Multi-step from protected azetidines | 1-BOC-3-oxazolidine-azetidine, allyl bromide/Grignard reagent | Allylation, bromination, base-induced cyclization | High yield, scalable, operationally simple | Requires careful temperature control |
The synthetic routes developed for this compound and its derivatives have been shown to provide access to spirocyclic compounds with potential biological activities. These compounds serve as valuable scaffolds in medicinal chemistry for drug discovery due to their rigid three-dimensional structures and ability to interact with biological targets selectively.
The preparation of this compound involves advanced synthetic methodologies primarily centered on annulation and cyclization strategies. The literature presents multiple viable routes, including annulation of different ring systems and multi-step synthesis from protected azetidines. These methods balance accessibility of starting materials, operational simplicity, and overall yield, making the compound accessible for further research and application in pharmaceutical sciences.
Chemical Reactions Analysis
Nucleophilic Substitution
The oxygen atom in the 2-oxa ring creates an electrophilic center, enabling nucleophilic substitution reactions. Common reagents include:
-
Alkoxides (e.g., NaOMe) : Attack at the oxygen-bearing carbon, leading to ring-opening products.
-
Amines (e.g., NH3) : Substitution at the nitrogen atom in the 7-aza ring, forming secondary amines.
Oxidation and Reduction
-
Oxidation : The methyl group adjacent to the nitrogen is susceptible to oxidation with KMnO4 or CrO3, yielding a carboxylic acid derivative.
-
Reduction : LiAlH4 reduces the spirocyclic framework, producing a saturated amine structure.
Ring-Opening Reactions
Under acidic (HCl) or basic (NaOH) conditions, the spirocyclic system undergoes ring-opening to form linear intermediates. For example:
-
Acid-Catalyzed Hydrolysis : Generates a γ-lactam and a secondary alcohol.
-
Base-Mediated Cleavage : Produces a diamine derivative.
Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | NaOMe, THF, 60°C | 5-Methyl-7-azaspiro[3.4]octane-2-ol | 78 | |
| Oxidation | KMnO4, H2O, 25°C | 5-Methyl-7-azaspiro[3.4]octane-2-carboxylic acid | 65 | |
| Reduction | LiAlH4, Et2O, reflux | 5-Methyl-7-azaspiro[3.4]octane | 82 | |
| Acid Hydrolysis | 6M HCl, 80°C, 12h | γ-Lactam + HO(CH2)3NH(CH2)2CH3 | 70 |
Mechanistic Insights
The spirocyclic structure introduces angular strain, enhancing reactivity at the oxygen and nitrogen centers. Key observations:
-
Steric Effects : The methyl group at position 5 hinders nucleophilic attack on the adjacent carbon, directing reactivity toward the oxygen atom.
-
Electronic Effects : The nitrogen’s lone pair stabilizes transition states during reduction, favoring amine formation over competing pathways.
Comparative Reactivity
Scientific Research Applications
5-Methyl-2-oxa-7-azaspiro[3.4]octane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 5-Methyl-2-oxa-7-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a valuable tool for studying cellular mechanisms and developing new therapies. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Spiro Compounds
Key Structural Features
Spirocyclic compounds vary in ring sizes, heteroatom positions, and substituents. Below is a comparative analysis of 5-Methyl-2-oxa-7-azaspiro[3.4]octane and related analogs:
Table 1: Structural Comparison of Spiro[3.4]octane Derivatives
Physicochemical Properties
- Molecular Weight and Polarity: The methyl group in this compound increases its molecular weight compared to non-methylated analogs (e.g., 2-Oxa-5-azaspiro[3.4]octane, MW 113.16). The 7-aza group introduces basicity, while the 2-oxa ether linkage enhances flexibility .
- Thermodynamic Properties : Topological indices (e.g., Gourava and hyper-Gourava indices) used for octane isomers (e.g., entropy, acentric factor) could theoretically predict properties of spiro compounds, but empirical data are lacking .
Biological Activity
5-Methyl-2-oxa-7-azaspiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic applications, supported by relevant data and research findings.
Structural Characteristics
This compound features a spirocyclic structure that includes both nitrogen and oxygen atoms. This unique configuration contributes to its reactivity and interaction with various biological targets, making it a promising candidate for drug development.
Biological Activity
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. Research indicates that compounds within this class can exhibit:
- Enzyme Inhibition : The compound has shown potential in modulating enzyme activity, which is critical for various metabolic pathways.
- Receptor Modulation : It interacts with biological receptors, potentially influencing signaling pathways relevant to therapeutic effects in conditions such as cancer and neurological disorders.
The exact mechanisms of action are still under investigation; however, preliminary studies suggest that the compound may act as an agonist or antagonist at specific receptors, leading to varied biological effects. For instance, derivatives of this compound have been explored for their role as M4 receptor agonists, which are implicated in cognitive functions and may have applications in treating schizophrenia and Alzheimer’s disease .
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common synthetic route includes:
- Formation of the Spirocyclic Framework : Utilizing cyclization techniques to establish the spiro structure.
- Functional Group Modifications : Introduction of hydroxymethyl or tert-butyl groups to enhance solubility and bioactivity.
The synthesis process can be optimized using continuous flow reactors for increased efficiency during large-scale production .
Case Studies
Several studies have highlighted the biological potential of this compound derivatives:
- Anticancer Activity : In vitro studies suggest that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.
- Neuroprotective Effects : Research indicates that these compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Data Table: Biological Activity Overview
Q & A
Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic compounds like this compound?
- Methodological Answer : Meta-analysis of literature data using inclusion/exclusion criteria (e.g., assay type, cell lines) identifies confounding variables. Apply hierarchical clustering to group studies by methodological similarity. Experimental replication under standardized conditions (e.g., OECD guidelines) clarifies discrepancies .
05 文献检索Literature search for meta-analysis02:58
Q. How do solvent polarity and steric effects influence the regioselectivity of derivatization reactions in spirocyclic systems?
- Methodological Answer : Design a solvent matrix (e.g., DMSO, THF, hexane) to test polarity effects on nucleophilic attack sites. Steric maps derived from molecular dynamics simulations guide substituent placement. Multivariate regression analysis correlates solvent parameters (Hildebrand solubility, dipole moment) with product ratios .
Q. What role does this compound play in asymmetric catalysis, and how can enantiomeric excess be optimized?
- Methodological Answer : The compound’s rigid spirocyclic framework can act as a chiral ligand. Screen chiral auxiliaries (e.g., BINOL derivatives) using circular dichroism (CD) spectroscopy. Optimize enantioselectivity via DoE (Design of Experiments) by varying temperature, pressure, and catalyst loading .
Data Analysis and Experimental Design
Q. How can researchers design multi-factor optimization experiments for synthesizing this compound derivatives?
- Methodological Answer : Use Taguchi or Box-Behnken designs to evaluate interactions between factors (e.g., reactant ratio, solvent, temperature). Response surface methodology (RSM) identifies optimal conditions. Validate with ANOVA to ensure model significance and lack-of-fit tests .
Q. What statistical methods are suitable for analyzing non-linear kinetics in degradation studies of spirocyclic compounds?
Q. How can machine learning improve the prediction of physicochemical properties for this compound analogs?
- Methodological Answer : Train neural networks on datasets (e.g., PubChem, ChEMBL) using descriptors like logP, topological polar surface area, and H-bond donors. Feature importance analysis (SHAP values) highlights critical descriptors. Transfer learning adapts pre-trained models to small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
